![molecular formula C6H10Cl3GeNO B14453755 1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one CAS No. 74656-41-0](/img/structure/B14453755.png)
1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a trichlorogermyl group. Pyrrolidin-2-one, also known as γ-lactam, is a five-membered lactam ring that is a common structural motif in both natural and synthetic compounds. The presence of the trichlorogermyl group introduces unique chemical properties to the compound, making it of interest in various fields of research.
準備方法
The synthesis of 1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with trichlorogermane in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base such as triethylamine to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the trichlorogermyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The trichlorogermyl group can be oxidized to form higher oxidation state germanium compounds.
Reduction: The compound can be reduced to form lower oxidation state germanium compounds.
Substitution: The trichlorogermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trichlorogermyl group can interact with biological molecules, leading to changes in their structure and function. The pyrrolidin-2-one ring can also interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one ring but differ in the substituents attached to the ring. Examples include N-methylpyrrolidin-2-one and N-ethylpyrrolidin-2-one.
Trichlorogermyl compounds: These compounds contain the trichlorogermyl group but differ in the other parts of the molecule. Examples include trichlorogermane and trichlorogermylmethane.
The uniqueness of this compound lies in the combination of the pyrrolidin-2-one ring and the trichlorogermyl group, which imparts distinct chemical and biological properties to the compound.
特性
CAS番号 |
74656-41-0 |
|---|---|
分子式 |
C6H10Cl3GeNO |
分子量 |
291.1 g/mol |
IUPAC名 |
1-(1-trichlorogermylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H10Cl3GeNO/c1-5(10(7,8)9)11-4-2-3-6(11)12/h5H,2-4H2,1H3 |
InChIキー |
OJXZAFQRHXHBLX-UHFFFAOYSA-N |
正規SMILES |
CC(N1CCCC1=O)[Ge](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)

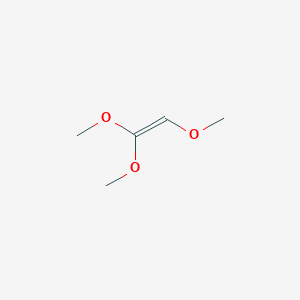
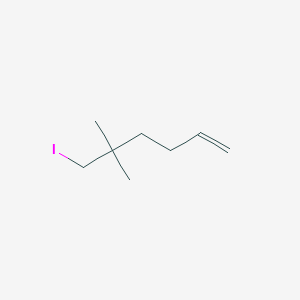
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)

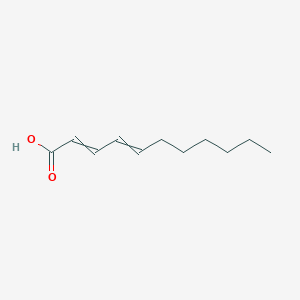
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
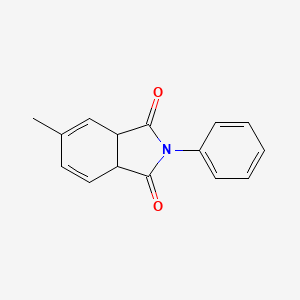
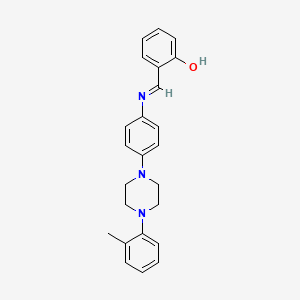
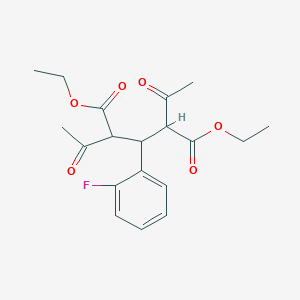
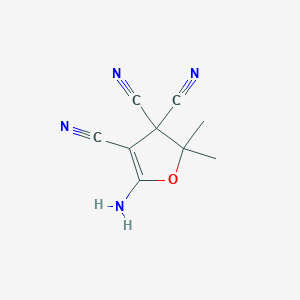

![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)
